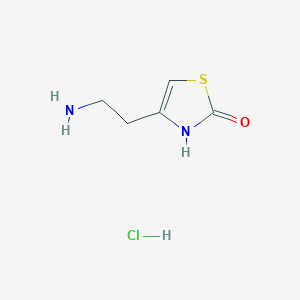

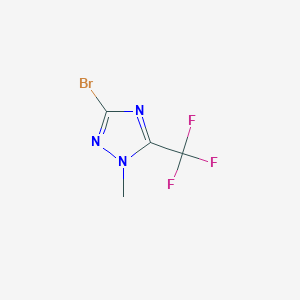

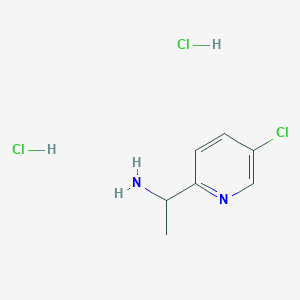

![molecular formula C14H9F3N2 B1450367 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1261770-24-4](/img/structure/B1450367.png)

6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine

Overview

Description

“6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse. For instance, the intermediate APPC, which has three nucleophilic centers including its α-carbon atom (pyrazole) and amino groups to react with electrophiles, is a key intermediate not only for the synthesis of Fipronil but also for the construction of other useful heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These elements bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

Anticancer Potential

A significant application of 6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine derivatives is in the field of cancer research. Various alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013). Additionally, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for cytotoxic activity against several human cancer cell lines, with some compounds exhibiting promising activity (Kurumurthy et al., 2014).

Biochemical and Chemical Properties

The reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to produce regioisomeric 1H-Pyrrolo[3,2-b]pyridines has been studied, providing insights into the effects of Bronsted acids, bases, and Lewis acids on the regiochemistry of this reaction (De Rosa et al., 2015). This highlights the compound's utility in exploring fundamental chemical reactions and mechanisms.

Structural and Spectral Analysis

Structural and vibrational spectra studies of related compounds, like 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, have been conducted using FT-IR, FT-Raman spectra, and DFT methods. Such studies provide a deeper understanding of the compound's physical and chemical properties (Bahgat et al., 2009).

Synthesis and Derivative Development

Research has been conducted on the synthesis of novel pyridine bearing biologically active derivatives as potential anticancer agents. This includes studies on compounds like pyrazole, thiazole, urea, and imidiazole derivatives, showcasing the versatility of this compound in synthesizing various biologically active molecules (Hafez & El-Gazzar, 2020).

Antimicrobial Applications

Some derivatives have shown potential as antimicrobial agents. For instance, triazole-pyridine hybrid analogues synthesized via the click chemistry approach displayed in vitro activity against bacterial and fungal strains (Jha & Ramarao, 2017).

Novel Synthetic Approaches

Explorations in synthetic chemistry, such as the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using microwave-assisted treatment and multicomponent reactions, have been detailed. These studies contribute to the development of new synthetic methodologies (Palka et al., 2014).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This combination is believed to contribute to the effectiveness of these compounds in the protection of crops from pests .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2/c15-14(16,17)11-4-2-1-3-10(11)9-7-13-12(19-8-9)5-6-18-13/h1-8,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPLATSITYYXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=CN3)N=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

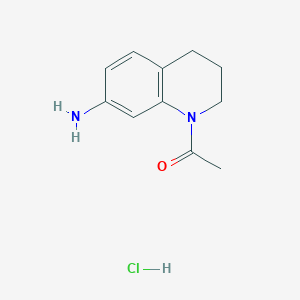

![[3-(2-Chloroethoxy)phenyl]amine hydrochloride](/img/structure/B1450285.png)

![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B1450289.png)

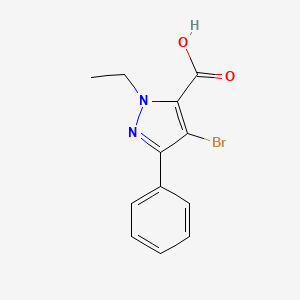

![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)

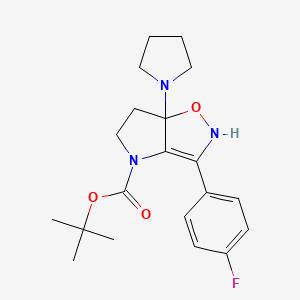

![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)